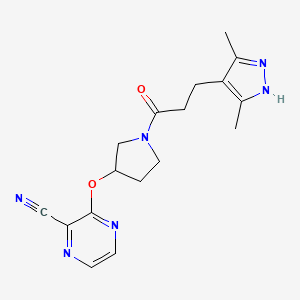

3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

CAS No.: 2034207-34-4

Cat. No.: VC4448799

Molecular Formula: C17H20N6O2

Molecular Weight: 340.387

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034207-34-4 |

|---|---|

| Molecular Formula | C17H20N6O2 |

| Molecular Weight | 340.387 |

| IUPAC Name | 3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

| Standard InChI | InChI=1S/C17H20N6O2/c1-11-14(12(2)22-21-11)3-4-16(24)23-8-5-13(10-23)25-17-15(9-18)19-6-7-20-17/h6-7,13H,3-5,8,10H2,1-2H3,(H,21,22) |

| Standard InChI Key | YUIXXGQILWXROF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |

Introduction

Structural Components

-

Pyrazine Ring: Pyrazine is a heterocyclic aromatic ring containing two nitrogen atoms. It is known for its role in various pharmaceuticals and biological systems.

-

Pyrrolidine Moiety: Pyrrolidine is a five-membered ring containing one nitrogen atom. It is often found in drugs and natural products due to its ability to participate in various biological interactions.

-

Pyrazole Group: Pyrazoles are five-membered rings with two nitrogen atoms. They exhibit a range of biological activities, including anti-inflammatory and antioxidant properties .

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

-

CAS Number: 1779428-05-5

-

Molecular Formula: C8H14N2O

-

Molecular Weight: 154.21 g/mol

-

Properties: This compound is a building block in organic synthesis and has potential applications due to its pyrazole moiety.

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

-

CAS Number: 36140-83-7

-

Molecular Formula: C8H9N3O

-

Molecular Weight: 163.18 g/mol

-

Properties: This compound is used in specialized chemical syntheses and requires careful handling due to its hazardous nature .

Synthesis and Applications

The synthesis of complex molecules like 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the pyrazine and pyrrolidine rings, and the incorporation of the pyrazole group. These compounds are often synthesized for their potential biological activities, such as anti-inflammatory or antioxidant effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume